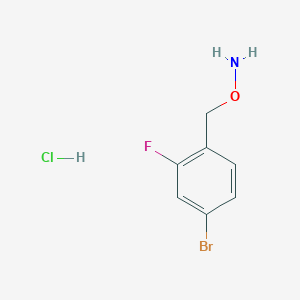

O-(4-Bromo-2-fluorobenzyl)hydroxylamine Hydrochloride

Description

O-(4-Bromo-2-fluorobenzyl)hydroxylamine hydrochloride is a hydroxylamine derivative featuring a benzyl group substituted with bromine (Br) at the para position and fluorine (F) at the ortho position. This compound is primarily utilized in organic synthesis, particularly in the formation of oxime derivatives via reactions with carbonyl groups (e.g., ketones, aldehydes) . Its synthesis involves bromination of a precursor substrate followed by reaction with hydroxylamine hydrochloride under mild conditions (MeOH, 22–25°C) . The bromo and fluoro substituents enhance its electrophilicity, making it reactive toward nucleophilic carbonyl compounds.

Properties

Molecular Formula |

C7H8BrClFNO |

|---|---|

Molecular Weight |

256.50 g/mol |

IUPAC Name |

O-[(4-bromo-2-fluorophenyl)methyl]hydroxylamine;hydrochloride |

InChI |

InChI=1S/C7H7BrFNO.ClH/c8-6-2-1-5(4-11-10)7(9)3-6;/h1-3H,4,10H2;1H |

InChI Key |

PHKZKWRGMMOUBR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CON.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material: 4-Bromo-2-fluorobenzoic Acid

4-Bromo-2-fluorobenzoic acid serves as a common starting material. It is commercially available or can be synthesized via halogenation of fluorobenzoic acid derivatives. The compound exhibits good reactivity for further transformations such as esterification and reduction.

Esterification to Ethyl 4-Bromo-2-fluorobenzoate

An efficient method involves converting 4-bromo-2-fluorobenzoic acid to its ethyl ester using dicyclohexylcarbodiimide (DCC) or 1-ethyl-(3-(3-dimethylamino)propyl)carbodiimide hydrochloride (EDCI) as coupling agents, in the presence of 4-dimethylaminopyridine (DMAP) as catalyst, typically in dichloromethane at room temperature for about 20 hours. This reaction yields ethyl 4-bromo-2-fluorobenzoate in approximately 90% yield with high purity.

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Esterification | 4-bromo-2-fluorobenzoic acid, EDCI, DMAP, EtOH, DCM, 20°C, 20 h | ~90% | High purity colorless oil product |

Reduction to 4-Bromo-2-fluorobenzyl Alcohol

The ethyl ester can be reduced to the corresponding benzyl alcohol using standard reducing agents such as lithium aluminum hydride (LiAlH4) or borane complexes under controlled cooling to avoid over-reduction.

Conversion to O-(4-Bromo-2-fluorobenzyl)hydroxylamine

The key transformation is the conversion of the benzyl alcohol or benzyl halide intermediate to the hydroxylamine derivative.

Formation of 4-Bromo-2-fluorobenzyl Halide

The benzyl alcohol can be converted to the corresponding benzyl halide (chloride or bromide) via reaction with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under mild reflux conditions (0–70°C). This step facilitates nucleophilic substitution in the next step.

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Halogenation | Benzyl alcohol, SOCl2, ethanol, 0–70°C, overnight reflux | High | Clean conversion to benzyl halide |

Nucleophilic Substitution with Hydroxylamine

The benzyl halide is then reacted with hydroxylamine or hydroxylamine hydrochloride in the presence of a base (e.g., triethylamine) to substitute the halide with the hydroxylamine group, forming O-(4-bromo-2-fluorobenzyl)hydroxylamine.

- Typical conditions involve stirring in an appropriate solvent such as ethanol or acetonitrile at ambient temperature or slightly elevated temperatures.

- The reaction is monitored by TLC or HPLC to ensure complete conversion.

Formation of Hydrochloride Salt

To stabilize the hydroxylamine, the free base is treated with hydrochloric acid (HCl) in an organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate. The resulting O-(4-bromo-2-fluorobenzyl)hydroxylamine hydrochloride precipitates as a solid, which is filtered and dried.

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Hydroxylamine substitution | Benzyl halide, hydroxylamine hydrochloride, base, solvent, RT | Moderate to high | Formation of hydroxylamine derivative |

| Salt formation | O-(4-bromo-2-fluorobenzyl)hydroxylamine, HCl in MTBE, RT | High purity solid | Stabilization as hydrochloride salt |

Alternative Synthetic Routes and Related Compounds

- Some patents describe the preparation of related benzylamine derivatives via magnesium chloride and triethylamine mediated complexation of substituted phenols, followed by reaction with paraformaldehyde and ammonia to form hydroxylamine analogs.

- Palladium-catalyzed cross-coupling reactions have been employed to functionalize 4-bromo-2-fluorobenzoic acid derivatives, which could be adapted for preparing substituted benzyl hydroxylamine compounds.

- The use of coupling agents such as HATU in DMF for amide bond formation from 4-bromo-2-fluorobenzoic acid derivatives highlights the versatility of this scaffold in medicinal chemistry.

Summary Table of Preparation Steps for this compound

| Step No. | Intermediate/Product | Reagents & Conditions | Yield & Purity | Comments |

|---|---|---|---|---|

| 1 | 4-Bromo-2-fluorobenzoic acid | Commercial or synthesized | N/A | Starting material |

| 2 | Ethyl 4-bromo-2-fluorobenzoate | EDCI, DMAP, EtOH, DCM, 20°C, 20 h | ~90% | Esterification |

| 3 | 4-Bromo-2-fluorobenzyl alcohol | LiAlH4 or borane reduction | High | Reduction step |

| 4 | 4-Bromo-2-fluorobenzyl halide | SOCl2 or PBr3, reflux 0–70°C | High | Halogenation |

| 5 | O-(4-Bromo-2-fluorobenzyl)hydroxylamine | Hydroxylamine hydrochloride, base, solvent, RT | Moderate to high | Nucleophilic substitution |

| 6 | This compound | HCl in MTBE or EtOAc, RT | High purity solid | Salt formation |

Analytical Characterization

- HPLC and NMR are routinely used to confirm the purity and structure of intermediates and final products.

- For example, 4-bromo-2-hydroxybenzaldehyde, a related intermediate, shows a purity of 99% by HPLC and characteristic NMR peaks consistent with the structure.

- Mass spectrometry (LC-MS) and melting point determination are also standard for confirming compound identity.

Chemical Reactions Analysis

Types of Reactions

O-(4-Bromo-2-fluorobenzyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso compounds.

Reduction: It can be reduced to form amines.

Substitution: It undergoes nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

Major Products Formed

The major products formed from these reactions include nitroso compounds, amines, and substituted benzyl derivatives .

Scientific Research Applications

O-(4-Bromo-2-fluorobenzyl)hydroxylamine Hydrochloride: Applications

This compound is a chemical compound with potential applications in scientific research, particularly in the context of enzyme inhibition and drug development .

Chemical Identification

- Product Name: 4-Bromo-2-fluorobenzylamine hydrochloride

- CAS No: 147181-08-6

- Synonyms: No information available

- Formula:

Safety and Hazards

- GHS Classification: The compound is classified as hazardous under the 2012 OSHA Hazard Communication Standard .

Potential Applications

While specific applications of this compound are not extensively documented in the search results, the broader context of related compounds and research areas suggests potential uses:

- IDO1 Inhibition: Research on O-alkylhydroxylamines, a class of compounds to which this compound may belong, has shown promise in inhibiting Indoleamine 2,3-dioxygenase-1 (IDO1) .

- IDO1 is a therapeutic target for treating cancer, chronic viral infections, and other diseases characterized by pathological immune suppression .

- O-benzylhydroxylamine derivatives, particularly those with halogen atoms added to the meta position of the aromatic ring, have demonstrated improved inhibitor potency .

- Some derivatives have shown nanomolar-level cell-based potency and limited toxicity, making them attractive for biological exploration of IDO1 function and antitumor therapeutic applications .

- Synthesis of Isoxazoles: Metal-free synthetic routes utilizing carboxylic acid derivatives are relevant to synthesizing isoxazoles .

- Mimicking Alkylperoxy Transition States: O-alkylhydroxylamine compounds may mimic alkylperoxy transition or intermediate states . Spectroscopic studies indicate that these compounds coordinate to heme iron, supporting their potential as mimics in enzymatic reactions .

Mechanism of Action

The mechanism of action of O-(4-Bromo-2-fluorobenzyl)hydroxylamine Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . This interaction is crucial in its applications in medicinal chemistry and biological research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride (PFBHA)

- Structure : Benzyl group substituted with five fluorine atoms.

- Applications : Widely used in analytical chemistry for derivatizing carbonyl-containing compounds (e.g., aldehydes, ketones) in environmental and biological samples (water, blood, air) due to its high electron-withdrawing capacity, which improves detection sensitivity via GC/MS or LC/UV .

- Comparison: Reactivity: The pentafluoro substitution in PFBHA increases electrophilicity compared to the mono-fluoro and bromo substituents in O-(4-Bromo-2-fluorobenzyl)hydroxylamine hydrochloride. This makes PFBHA more reactive toward electron-rich carbonyl groups. Stability: PFBHA’s fluorine substituents enhance thermal and chemical stability, enabling its use in high-temperature derivatization protocols .

O-(4-Bromophenyl)hydroxylamine Hydrochloride

- Structure : Lacks the fluorobenzyl group; bromine is attached to a phenyl ring.

- Purity is typically 95% .

O-(Cyclopropylmethyl)hydroxylamine Hydrochloride

- Structure : Cyclopropylmethyl group instead of aromatic substituents.

- Applications : Used in pharmaceutical synthesis (e.g., for cyclopropane-containing drug intermediates) due to the strained cyclopropane ring’s reactivity .

- Comparison :

- Reactivity: The cyclopropyl group introduces steric hindrance and ring-strain effects, altering reaction kinetics compared to planar aromatic substituents in the target compound.

Key Observations :

Physicochemical Properties

| Property | O-(4-Bromo-2-fluorobenzyl)hydroxylamine HCl | PFBHA | O-(4-Bromophenyl)hydroxylamine HCl |

|---|---|---|---|

| Molecular Weight (g/mol) | 224.49 (estimated) | 249.56 | ~224.49 (exact match uncertain) |

| Melting Point | Not reported | 215°C | Not reported |

| Solubility | Soluble in MeOH, DMF | Soluble in MeOH, acetonitrile | Limited data |

| Purity | Not specified | >98% | 95% |

Notes:

Biological Activity

O-(4-Bromo-2-fluorobenzyl)hydroxylamine hydrochloride is an organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Structural Characteristics

The compound features a hydroxylamine functional group attached to a benzyl moiety, which includes both bromine and fluorine substituents. The presence of these halogen atoms can significantly influence the compound's reactivity and biological activity through enhanced lipophilicity and the ability to form hydrogen and halogen bonds with various biological targets.

This compound can interact with specific molecular targets, including enzymes and receptors. The hydroxylamine group allows for the formation of hydrogen bonds, potentially modulating enzyme activity or receptor binding profiles. This interaction is critical for its role as an enzyme inhibitor or probe in biochemical assays, suggesting therapeutic applications in drug development.

Antimicrobial Properties

Research indicates that hydroxylamines, including this compound, exhibit antimicrobial properties. In vitro studies have shown that related compounds demonstrate significant activity against various Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from <0.008 to 32 µg/mL . Such findings highlight the potential of this compound in developing new antimicrobial agents.

Enzyme Inhibition

The compound's ability to form covalent bonds with nucleophilic sites on proteins suggests that it may act as an enzyme inhibitor. This mechanism is particularly relevant in pharmacological contexts where modulation of enzymatic activity is desired. For example, compounds structurally similar to O-(4-Bromo-2-fluorobenzyl)hydroxylamine have been studied for their ability to inhibit specific metabolic pathways, which could be leveraged in therapeutic settings.

Case Studies

- Antimycobacterial Activity : A study evaluating various hydroxylamine derivatives found that some exhibited notable antimycobacterial activity against Mycobacterium tuberculosis, with MIC values significantly lower than those of traditional antibiotics . Such results suggest that this compound may have similar potential.

- Cytotoxicity Studies : Investigations into the cytotoxic effects of hydroxylamines on cancer cell lines have shown promising results. For instance, compounds in this category have been reported to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial pathways . The specific effects of this compound on different cancer cell lines remain to be thoroughly explored.

Synthesis

The synthesis of this compound typically involves several steps:

- Bromination and Fluorination : The initial step involves introducing bromine and fluorine atoms onto the benzene ring.

- Hydroxylamine Formation : The introduction of the hydroxylamine group is achieved through a reaction with hydroxylamine hydrochloride under controlled conditions.

- Purification : The final product is purified using standard techniques such as recrystallization or chromatography to ensure high yield and purity.

Applications

This compound has several potential applications:

- Medicinal Chemistry : As a building block for synthesizing more complex molecules with potential therapeutic effects.

- Biochemical Research : Used as an enzyme inhibitor or probe in various biochemical assays.

- Antimicrobial Development : Potential candidate for new antimicrobial agents targeting resistant bacterial strains.

Q & A

Q. What are the standard synthetic routes for preparing O-(4-Bromo-2-fluorobenzyl)hydroxylamine Hydrochloride, and what key reaction parameters influence its purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution between 4-bromo-2-fluorobenzyl halides (e.g., chloride or bromide) and hydroxylamine under controlled conditions. Key steps include:

- Reagent Selection : Use hydroxylamine hydrochloride in polar aprotic solvents (e.g., DMF or acetonitrile) to facilitate the reaction .

- Temperature Control : Maintain temperatures between 0–25°C to minimize side reactions such as over-alkylation .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with dichloromethane/methanol) ensures high purity (>95%). Monitor by TLC or HPLC .

Q. How should this compound be stored to maintain stability, and what decomposition products should researchers monitor?

Methodological Answer:

- Storage : Store in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis and oxidation. Avoid exposure to moisture or light .

- Decomposition Risks : Hydrolysis of the hydroxylamine group can yield 4-bromo-2-fluorobenzyl alcohol or ammonium chloride. Monitor via FT-IR (loss of N–O stretch at ~950 cm⁻¹) and NMR (appearance of benzyl alcohol peaks at δ 4.5–5.0 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized when using this compound in nucleophilic substitution reactions to enhance yields of target oxime derivatives?

Methodological Answer:

- Solvent Optimization : Use DMSO or DMF to stabilize the transition state in oxime formation. Avoid protic solvents, which may protonate the hydroxylamine, reducing nucleophilicity .

- Catalysis : Add catalytic potassium carbonate or triethylamine to deprotonate hydroxylamine, accelerating reaction kinetics.

- Stoichiometry : Maintain a 1:1.2 molar ratio of carbonyl compound to hydroxylamine reagent to ensure complete conversion. Track progress via LC-MS for real-time yield analysis .

Q. What analytical validation strategies are recommended when employing this compound as a derivatization agent for HPLC-MS detection of carbonyl-containing metabolites?

Methodological Answer:

Q. How should researchers address discrepancies in reported reactivity of this compound across different solvent systems when synthesizing imine derivatives?

Methodological Answer:

- Systematic Solvent Screening : Test reactivity in aprotic (e.g., THF, acetonitrile) vs. protic (e.g., methanol) solvents. Use kinetic studies (NMR or UV-Vis) to compare reaction rates .

- Acid/Base Additives : Evaluate the impact of additives like pyridine (base) or acetic acid (acid) on imine formation efficiency.

- Computational Modeling : Perform DFT calculations to assess solvent effects on transition-state stabilization. Cross-validate with experimental yields .

Data Contradiction Analysis

Q. How to resolve conflicting literature reports on the stability of this compound in aqueous vs. anhydrous environments?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.